Product packaging for 3,3-dimethyl-3H-benzo[f]chromene(Cat. No.:CAS No. 19836-62-5)

3,3-dimethyl-3H-benzo[f]chromene

Cat. No.: B13989623
CAS No.: 19836-62-5
M. Wt: 210.27 g/mol
InChI Key: JFXQSBNLSMRJJN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3H-benzo[f]chromene is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is a derivative of the benzochromene scaffold, a class of oxygen-containing heterocyclic compounds recognized for their significant pharmacological potential and interesting photochemical behavior. Researchers are investigating benzochromene derivatives for a wide spectrum of biological activities. Recent studies highlight that structurally similar compounds demonstrate potent antitumor efficacy, with some derivatives exhibiting promising activity against various cancer cell lines, including breast cancer (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for these effects is an active area of research, with evidence pointing to the inhibition of permeability glycoprotein (P-gp) expression, which can help overcome multi-drug resistance (MDR) in cancer cells . Furthermore, select benzochromene derivatives have shown notable antiprotozoal activity against pathogens like Trypanosoma cruzi and Leishmania species, as well as antimycobacterial properties . Beyond biological applications, the benzochromene core is known for its photochromic properties, where the molecule can reversibly change its structure and color upon irradiation with light, making it a compound of interest in materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B13989623 3,3-dimethyl-3H-benzo[f]chromene CAS No. 19836-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19836-62-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3,3-dimethylbenzo[f]chromene

InChI

InChI=1S/C15H14O/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)16-15/h3-10H,1-2H3

InChI Key

JFXQSBNLSMRJJN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=CC=CC=C32)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3,3 Dimethyl 3h Benzo F Chromene and Its Structural Analogues

Catalytic Approaches to 3H-Benzo[f]chromene Synthesis

Catalysis provides an elegant and efficient means to construct the benzo[f]chromene framework, often with high atom economy and under mild reaction conditions. Various catalytic systems, including Lewis acids, organocatalysts, and transition metals, have been successfully employed.

Lewis Acid Catalysis in Benzo[f]chromene Formation

Lewis acid catalysis is a cornerstone in the synthesis of chromene derivatives, facilitating key bond-forming events. For instance, the condensation of naphthols with propargylic alcohols to form benzo[h]chromenes, a structural isomer of benzo[f]chromenes, has been achieved using Lewis acids such as indium trichloride. researchgate.net This method highlights the ability of Lewis acids to activate the reactants and promote the desired cyclization.

In a similar vein, erbium(III) triflate (Er(OTf)₃) has been utilized as a catalyst in the cascade cyclization of para-quinone methides with 1,3-dicarbonyl compounds to produce 4-aryl-4H-chromenes. researchgate.net This reaction proceeds via a 1,6-addition followed by an intramolecular cyclization, demonstrating the utility of Lewis acids in orchestrating complex reaction sequences. While this example does not directly yield a benzo[f]chromene, the underlying principle of Lewis acid-mediated activation and cyclization is broadly applicable. A dual catalyst system comprising a Brønsted acid and a Lewis acid has also been developed for the efficient carbon-carbon bond formation between chromene acetal-derived oxocarbenium precursors and ethyl diazoacetate, showcasing the synergistic effects of different catalytic modes. researchgate.net

The general mechanism for Lewis acid-catalyzed chromene synthesis often involves the activation of a carbonyl group or a related electrophile, which then undergoes a nucleophilic attack from the electron-rich naphthol ring, followed by cyclization and dehydration to afford the final product.

Organocatalytic Strategies for 3,3-Dimethyl-3H-benzo[f]chromene Derivatives

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for the construction of complex molecules. 4-Dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst, has been instrumental in the synthesis of benzo[h]chromene derivatives. lew.ro In a two-stage process, lapachol (B1674495) is first esterified using a carboxylic acid, N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of DMAP. This is followed by a concerted pericyclic 6π intra-cyclization to yield the benzo[h]chromene product. lew.ro This strategy underscores the utility of organocatalysts in promoting key transformations en route to the benzochromene core.

Furthermore, arylamines have been employed as organocatalysts in a Mannich-cyclization cascade reaction for the facile synthesis of substituted 2H-benzo[h]chromenes. researchgate.net This approach is notable for the efficient generation of ortho-quinone methides under mild conditions, which then undergo cyclization to form the chromene ring system. researchgate.net The use of simple organic molecules as catalysts avoids the potential toxicity and cost associated with metal-based catalysts, making it an attractive strategy for green synthesis.

CatalystReactantsProductYield (%)Reference
DMAP (catalytic)Lapachol, Carboxylic Acid, DICBenzo[h]chromene derivativeNot specified lew.ro
Arylamine1-Naphthol, trans-Cinnamaldehyde2-Phenyl-2H-benzo[h]chromene87 researchgate.net

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis offers a versatile and powerful platform for the synthesis of benzochromene scaffolds, often through the activation of otherwise inert C-H bonds. Palladium catalysis, in particular, has been extensively explored. For instance, 6H-benzo[c]chromenes have been synthesized via a palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds, using molecular oxygen as the terminal oxidant. nih.gov This method boasts a broad substrate scope and good functional group tolerance. nih.gov In another approach, palladium nanoparticles have been used to catalyze the intramolecular arylation of aryl-(2-halo)benzyl ethers to yield benzo[c]chromenes in high yields. nih.gov

Copper catalysis has also been employed in the synthesis of related heterocyclic systems. For example, a copper-catalyzed three-component reaction involving 2-aminebenzo[d]thiazoles, sulfonyl azides, and terminal ynones proceeds via a cascade involving a CuAAC/ring cleavage/cyclization to afford benzothiazolopyrimidine derivatives. bohrium.com While not a direct synthesis of benzo[f]chromene, this illustrates the potential of copper to mediate complex cyclization cascades. Rhodium(III) catalysis has also been demonstrated for the regioselective C-H bond naphthylation of aryl esters with bicyclic olefins, producing valuable 2-naphthylated products. lqdtu.edu.vn

CatalystReactantsProductYield (%)Reference
Palladium(II) Acetate2-Arylbenzyl ether6H-Benzo[c]chromeneup to 94% nih.gov
Palladium NanoparticlesAryl-(2-halo)benzyl etherBenzo[c]chromeneup to 95% nih.gov
Copper(I) Iodide2-Aminebenzo[d]thiazole, Sulfonyl azide, Terminal ynoneBenzothiazolopyrimidineup to 97% bohrium.com

Multicomponent Reactions for Efficient 3H-Benzo[f]chromene Construction

Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all the reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

One-Pot Condensation Methodologies

One-pot condensation reactions are a hallmark of MCRs and have been widely applied to the synthesis of benzochromenes. A notable example is the three-component reaction of a naphthol, an aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326), to produce various benzochromene derivatives. lew.ronih.govnih.gov For the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles, β-naphthol is reacted with an aromatic aldehyde and malononitrile in the presence of a catalyst, such as 1-allyl-3-methyl-imidazolium halides, under solvent-free conditions. lew.ro This method is lauded for its excellent yields, operational simplicity, and short reaction times. lew.ro

Similarly, the synthesis of 3-benzoyl-4H-benzo[g]chromene-5,10-dione derivatives has been achieved through a three-component domino reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and arylenaminones in glacial acetic acid under microwave irradiation. lqdtu.edu.vn This transformation is believed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and O-cyclization. lqdtu.edu.vn These one-pot methodologies provide a convergent and efficient route to diverse benzochromene scaffolds.

Role of Specific Reactants in Cascade Reactions

The choice of reactants in multicomponent reactions is crucial as they dictate the structure of the final product and the nature of the cascade sequence.

Meldrum's Acid: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile building block in organic synthesis due to its high acidity and reactivity. nih.gov While direct application in the synthesis of this compound is not extensively documented, its derivatives, 5-alkylidene Meldrum's acids, are powerful electrophiles and dienophiles. nih.gov They can participate in domino reactions involving conjugate additions and Diels-Alder cycloadditions, suggesting their potential as precursors for complex heterocyclic systems, including benzochromenes. nih.gov

Propargylic Alcohols: Propargylic alcohols are valuable three-carbon synthons in the synthesis of chromenes. nih.gov In the presence of an acid catalyst, they can react with naphthols to generate allene (B1206475) intermediates in situ via a Meyer-Schuster-type rearrangement. nih.gov This allene can then undergo a subsequent reaction with the naphthol to form the chromene ring system. The use of propargylic alcohols provides a direct route to the chromene core, incorporating a substituent at the 3-position.

Carbonyl Compounds: Carbonyl compounds, particularly aldehydes, are ubiquitous reactants in the multicomponent synthesis of benzochromenes. lew.robohrium.comlqdtu.edu.vn They typically undergo an initial Knoevenagel condensation with an active methylene compound, such as malononitrile or a β-ketoester. lqdtu.edu.vn This generates a highly reactive α,β-unsaturated intermediate, which then participates in a Michael addition with the naphthol. This sequence initiates the cascade that ultimately leads to the formation of the benzochromene ring. The diversity of commercially available aldehydes allows for the generation of a wide range of substituted benzochromene derivatives.

Environmentally Benign Synthesis Approaches

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. This has led to the exploration of environmentally friendly techniques for the synthesis of benzo[f]chromenes, focusing on reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including benzo[f]chromenes. vjs.ac.vn This technique often leads to significant rate enhancements and higher yields compared to conventional heating methods. vjs.ac.vnjmest.org The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. researchgate.net

For instance, the synthesis of certain chromene derivatives under microwave irradiation has been accomplished in 3-5 minutes with yields ranging from 55-84%, a significant improvement over conventional methods that require longer reaction times and result in lower yields (63-70%). jmest.org The advantages of this method include not only speed and efficiency but also a simplified work-up procedure, often requiring only recrystallization of the product. jmest.org

One specific example involves the Diels-Alder reaction of 2-piperonylidene-1-tetralone and N-aryl maleimides to produce 4-(benzo[d]-1,3-dioxo-5-yl)-[2,3-c]-N-aryl pyrolo-1,3-dione-3,4,5,6-tetrahydro-2H-benzo[h] chromene derivatives. researchgate.net Under microwave irradiation and using dichloromethane (B109758) as a solvent with aluminum chloride as a catalyst, the yields were improved to a range of 44-92% and the reaction time was reduced to a few minutes. researchgate.net

ReactantsConditionsProductYield (%)Reaction TimeReference
2-piperonylidene-1-tetralone, N-aryl maleimidesMicrowave, CH2Cl2, AlCl34-(benzo[d]-1,3-dioxo-5-yl)-[2,3-c]-N-aryl pyrolo-1,3-dione-3,4,5,6-tetrahydro-2H-benzo[h] chromene derivatives44-92Few minutes researchgate.net
3-(2-bromoacetyl)chromen-2-ones, 4-amino-5-phenyl-4H vjs.ac.vnjocpr.comtsijournals.comtriazole-3-thiolsMicrowave (450W), DMF3-(3-phenyl-7H- vjs.ac.vnjocpr.comtsijournals.comtriazolo[3,4-b] vjs.ac.vnjmest.orgjocpr.comthiadiazin-6-yl)chromen-2-onesHigher than conventional10-15 minutes jocpr.com

Ultrasound irradiation has been successfully employed as an alternative energy source for the synthesis of benzo[f]chromene derivatives. tsijournals.comnih.gov This sonochemical approach offers benefits such as increased reaction rates, higher yields, and milder reaction conditions. tsijournals.com The formation of hot spots with extremely high local temperatures and pressures upon the collapse of acoustic cavitation bubbles is believed to be responsible for the observed rate enhancements. tsijournals.com

A notable application of this technique is the one-pot synthesis of 1,3-diaryl-3H-benzo[f]chromene derivatives from naphthols, aldehydes, and phenylacetylene, catalyzed by iron(III) triflate under ultrasound irradiation at 40°C. tsijournals.com This method has proven to be fast, general, and facile. tsijournals.com Similarly, a series of 1H-benzo[f]chromene derivatives were synthesized under ultrasonic irradiation, demonstrating the utility of this green technique in generating these scaffolds. nih.gov

ReactantsCatalyst/ConditionsProductAdvantageReference
Naphthols, Aldehydes, PhenylacetyleneIron(III) triflate, Ultrasound (40°C)1,3-Diaryl-3H-benzo[f]chromene derivativesFast, general, and facile method tsijournals.com
Various starting materialsUltrasound irradiation1H-Benzo[f]chromene derivativesShorter reaction times, easier operation, improved yields nih.gov

The development of solvent-free and aqueous medium reaction conditions represents a significant advancement in the environmentally benign synthesis of benzo[f]chromenes. These approaches minimize the use of volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthetic process.

The synthesis of coumarins, which are structurally related to benzochromenes, has been achieved under solvent-free conditions via Pechmann and Knoevenagel condensation reactions. researchgate.net These methods offer advantages such as waste minimization, simple operation, and easier product work-up. researchgate.net MoO3/Al2O3 has been identified as an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of various substituted coumarins via Pechmann condensation, providing high yields under nearly neutral conditions. researchgate.net

Furthermore, microwave-assisted synthesis of benzo[e] vjs.ac.vnjocpr.comthiazepin-2-ones, another class of heterocyclic compounds, has been successfully carried out in water as the sole solvent. This multicomponent reaction between a benzaldehyde, an aromatic amine, and mercaptoacetic acid proceeds efficiently at 110°C for 7–10 minutes. psu.edu

Regioselective Synthesis of this compound Isomers

The regioselective synthesis of specific isomers of this compound is a critical aspect of developing targeted therapeutic agents. The substitution pattern on the benzo[f]chromene core can significantly influence its biological activity.

Research has focused on the rational design of benzo[f]chromene derivatives to explore the impact of substituents at various positions. For instance, the synthesis of 9-methoxy-1H-benzo[f]chromene derivatives was undertaken to compare their cytotoxic activity with previously prepared 9-bromo analogues. nih.gov This highlights the importance of regioselective synthesis in structure-activity relationship (SAR) studies. The variation of substituents on the aryl moiety at the 1-position of the 1H-benzo[f]chromene framework has been shown to be a critical determinant of cytotoxic behavior. nih.gov

Derivatization Strategies for this compound Scaffolds

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. The introduction of various functional groups and heterocyclic moieties can lead to the discovery of novel compounds with enhanced therapeutic potential.

The fusion or attachment of other heterocyclic rings to the benzo[f]chromene core can result in hybrid molecules with unique pharmacological profiles. For example, a series of benzo[h]chromeno[2,3-d]pyrimidines have been prepared and evaluated for their anticancer activity. tandfonline.com This derivatization strategy involves the construction of a pyrimidine (B1678525) ring fused to the chromene system.

Another approach involves the condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H vjs.ac.vnjocpr.comtsijournals.comtriazole-3-thiols to yield 3-(3-phenyl-7H- vjs.ac.vnjocpr.comtsijournals.comtriazolo[3,4-b] vjs.ac.vnjmest.orgjocpr.comthiadiazin-6-yl)chromen-2-ones. jocpr.com This reaction introduces a complex triazolothiadiazine heterocycle onto the chromene backbone.

Starting MaterialReagentResulting Heterocyclic MoietyReference
2-Amino-benzo[h]chromene-3-carbonitrileFormic acidFused pyrimidine ring (benzo[h]chromeno[2,3-d]pyrimidine) tandfonline.com
3-(2-Bromoacetyl)chromen-2-ones4-Amino-5-phenyl-4H vjs.ac.vnjocpr.comtsijournals.comtriazole-3-thiolsTriazolothiadiazine jocpr.com

Synthesis of Fused-Ring Systems Incorporating the Benzo[f]chromene Unit

The benzo[f]chromene scaffold serves as a versatile platform for the construction of more complex, fused-ring systems. The inherent reactivity of substituents on the pyran ring of benzo[f]chromene derivatives allows for the annulation of additional heterocyclic rings, leading to novel polycyclic structures. Key precursors for these syntheses are often functionalized benzo[f]chromenes, such as 2-amino-1H-benzo[f]chromene-3-carbonitriles, which are readily prepared through multicomponent reactions.

One prominent example is the synthesis of pyrimidine-fused benzo[f]chromenes. Researchers have successfully synthesized 12H-benzo[f]chromeno[2,3-d]pyrimidine derivatives starting from 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. researchgate.net This precursor undergoes cyclization with various reagents to form the fused pyrimidine ring. researchgate.net The general approach involves the reaction of the 2-amino-3-carbonitrile moiety with reagents like formamide, triethyl orthoformate, or carbon disulfide, followed by cyclization to build the pyrimidine ring fused to the researchgate.netgrowingscience.com positions of the chromene. These reactions expand the core structure into a tetracyclic system.

Another significant class of fused systems involves the annulation of triazole rings. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize 1,2,3-triazole-fused heterocycles. researchgate.net For instance, a series of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate compounds were synthesized starting from a propargylated benzo[f]chromene precursor. niscpr.res.in This demonstrates how the benzo[f]chromene unit can be linked to a triazole ring, creating a hybrid molecular architecture.

Furthermore, the reaction of 2-imino-2H-chromene-3-carbonitriles with binucleophiles like o-phenylenediamine (B120857) has been shown to yield chromeno[4,3-e] researchgate.netnih.govdiazepines. mdpi.com This reaction proceeds through the formation of new bonds that result in a seven-membered diazepine (B8756704) ring fused to the chromene core. mdpi.com

These synthetic strategies highlight the utility of the benzo[f]chromene system as a building block for creating diverse, fused heterocyclic compounds with potential applications in various fields of chemical research.

Functionalization at the Chromene Pyran Ring (e.g., 2-substituted, 3-substituted)

The pyran ring of the this compound nucleus and its analogues is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups at the C-2 and C-3 positions. These modifications are crucial for tuning the molecule's properties. A common and highly versatile starting point for such functionalization is the synthesis of 2-amino-4H-benzo[f]chromene-3-carbonitrile derivatives. These are typically synthesized via a one-pot, multicomponent reaction involving a substituted aldehyde, a naphthol (like 2-naphthol), and malononitrile, often catalyzed by a base like piperidine (B6355638) or under solvent-free or ultrasonic conditions. researchgate.netnih.gov

The resulting 2-amino-3-carbonitrile scaffold is a rich hub for further chemical transformations. The amino group at the C-2 position and the nitrile group at the C-3 position are amenable to a variety of reactions.

Functionalization at the C-2 Position:

The 2-amino group is a key handle for introducing diverse substituents. It can be acylated, for example, to form acetamido derivatives. niscpr.res.in This transformation is typically achieved by reacting the 2-aminobenzo[f]chromene with an acylating agent like acetic anhydride (B1165640) or an acyl chloride.

Functionalization at the C-3 Position:

The 3-carbonitrile group can also be elaborated. For instance, it can be hydrolyzed to a carboxamide or a carboxylic acid. The nitrile group, in conjunction with the adjacent amino group, is particularly useful for constructing fused heterocyclic rings as described in the previous section. researchgate.net

A notable example that showcases functionalization at both positions is the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate. niscpr.res.in In this multi-step synthesis, the initial 2-amino-3-carbonitrile derivative is first modified at the C-2 amino group and the C-3 nitrile is converted into a carboxylate ester, demonstrating the stepwise functionalization possible on the pyran ring. niscpr.res.in

The table below summarizes examples of functionalized benzo[f]chromene derivatives, highlighting the substituents introduced at the pyran ring.

Base StructureC-2 SubstituentC-3 SubstituentReference
1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromeneAmino (-NH2)Carbonitrile (-CN) researchgate.net
1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromeneAmino (-NH2)Carbonitrile (-CN) nih.gov
1-phenyl-1H-benzo[f]chromeneAcetamido (-NHCOCH3)(1-phenyl-1H-1,2,3-triazol-4-yl)methyl carboxylate niscpr.res.in

Mechanistic Investigations of 3,3 Dimethyl 3h Benzo F Chromene Reactions and Transformations

Detailed Reaction Mechanisms of Benzo[f]chromene Formation

The synthesis of the 3,3-dimethyl-3H-benzo[f]chromene core can be achieved through several elegant chemical strategies. These methods often involve cascade reactions where the final heterocyclic system is assembled in a highly efficient manner. Understanding the underlying mechanisms of these reactions is crucial for the rational design and synthesis of new derivatives with tailored properties.

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that serves as a key step in the synthesis of various chromene derivatives. nih.govrsc.org The reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base such as piperidine (B6355638). In the context of benzo[f]chromene synthesis, this pathway often proceeds as a cascade reaction.

The mechanism commences with the deprotonation of the active methylene compound by the base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a suitable aldehyde, such as 2-hydroxy-1-naphthaldehyde (B42665). The resulting intermediate undergoes dehydration to yield a benzylidene derivative. Subsequently, an intramolecular cyclization occurs, where the phenolic hydroxyl group attacks the electron-deficient double bond, followed by the elimination of a leaving group, to afford the final benzo[f]chromene ring system. The selectivity of the reaction, leading to the desired product, can be influenced by the choice of catalyst and reaction conditions. rsc.org Theoretical studies on related systems suggest that the reaction may proceed through a titanyl complex when a Lewis acid like TiCl₄ is used as a promoter. nih.gov

A specific example involves the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with cyanoacetamide, catalyzed by piperidine, to yield 3-imino-3H-benzo[f]chromene-2-carboxamide, a precursor that highlights the utility of this pathway for functionalized derivatives. Another variation is the synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid from the condensation of 2-hydroxy-1-naphthaldehyde and Meldrum's acid.

Claisen Rearrangement in Benzo[f]chromene Synthesis

The Claisen rearrangement is a powerful, thermally induced mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether, which results in the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The aromatic Claisen rearrangement, specifically, involves the rearrangement of an allyl phenyl ether to an ortho-allylphenol, which is a key structural motif for chromene synthesis. wikipedia.org

The mechanism is a concerted pericyclic process that proceeds through a highly ordered, cyclic transition state, typically with a chair-like conformation. organic-chemistry.org In the synthesis of benzo[f]chromenes, a potential pathway would involve the preparation of an allyl naphthyl ether. Upon heating, this ether would undergo a Claisen rearrangement to introduce an allyl group at the ortho position of the hydroxyl group on the naphthalene (B1677914) ring. Subsequent intramolecular cyclization of the resulting ortho-allyl naphthol derivative would then lead to the formation of the pyran ring of the benzo[f]chromene system. While the general principles of the Claisen rearrangement are well-established for the synthesis of related heterocyclic systems, specific literature detailing its application for this compound was not prominently found in the surveyed research. However, abnormal Claisen rearrangements have been observed in related complex systems, indicating the nuanced nature of this reaction. rsc.orgrsc.org

Mannich Cyclization Cascade Reactions

A highly efficient and elegant method for the synthesis of benzo[f]chromene derivatives involves an arylamine-catalyzed Mannich cyclization cascade reaction. nih.gov This approach allows for the construction of the chromene skeleton under mild conditions from readily available starting materials. A notable feature of this process is the in situ generation of a key reactive intermediate, an ortho-quinone methide (o-QM). nih.gov

The proposed mechanism begins with the reaction between an arylamine catalyst, such as o-phenylenediamine (B120857), and an α,β-unsaturated aldehyde. This forms an activated iminium ion intermediate. A subsequent Mannich-type reaction with a naphthol derivative, like 2-naphthol, generates an intermediate that, upon elimination of the amine catalyst, produces the highly reactive o-QM. The o-QM then undergoes a rapid intramolecular 6π-electrocyclization, followed by tautomerization, to yield the final, stable 3-phenyl-3H-benzo[f]chromene product. nih.gov This cascade sequence demonstrates high atom economy and allows for the synthesis of a diverse range of substituted benzo[f]chromenes with good yields. nih.gov

Table 1: Arylamine-Catalyzed Mannich Cyclization Cascade Reaction

ReactantsCatalystKey IntermediateFinal ProductReference
trans-cinnamaldehyde, 2-naphtholo-phenylenediamineortho-quinone methide (o-QM)3-phenyl-3H-benzo[f]chromene nih.gov

Role of Intermediates (e.g., Enolates, Quinone Methides, Ylides)

The formation of this compound and its derivatives proceeds through a variety of highly reactive, transient intermediates that are crucial to the success of the synthetic pathways.

Enolates: In the Knoevenagel condensation pathway, the deprotonation of an active methylene compound generates a nucleophilic enolate. This intermediate is central to the initial carbon-carbon bond formation with the aldehyde component. The stability and reactivity of the enolate are influenced by the nature of the electron-withdrawing groups on the active methylene compound.

Quinone Methides: Ortho-quinone methides (o-QMs) are key intermediates, particularly in the Mannich cyclization cascade reactions. nih.gov These species are highly electrophilic and readily undergo intramolecular electrocyclization to form the pyran ring of the chromene system. The transient nature of o-QMs often makes them ideal for cascade reactions, as they can be generated in situ and trapped efficiently to form the desired product.

Ylides: While less commonly cited for benzo[f]chromene synthesis specifically, vinyl sulfoxonium ylides have been utilized in the synthesis of other chromene derivatives. These ylides can react with quinones in a [3+3] annulation strategy to construct the chromene ring. This highlights the potential for ylide chemistry to be adapted for the synthesis of the benzo[f]chromene scaffold.

Photochemical Ring Opening and Closure Mechanisms

One of the most fascinating aspects of this compound and related naphthopyrans is their photochromism—the reversible transformation between two forms having different absorption spectra upon photoirradiation. nih.gov This property is underpinned by a photochemical ring-opening and thermal or photochemical ring-closure mechanism.

Upon irradiation with UV light, the colorless, closed form of the naphthopyran undergoes a 6π-electrocyclic ring-opening reaction. nih.govnih.gov This reaction involves the cleavage of the C-O bond of the pyran ring, leading to the formation of a highly colored, open-ring isomer known as a merocyanine (B1260669). nih.gov The reverse reaction, the ring-closure to the colorless form, can be induced either thermally or by irradiation with visible light. nih.gov Femtosecond transient absorption and fluorescence spectroscopy studies on related chromenes have revealed that the ring-opening occurs from an excited state minimum on a picosecond timescale in a concerted step. nih.gov

Formation and Interconversion of Merocyanine Isomers (Transoid-cis, Transoid-trans)

The photochemically generated open-ring merocyanine form can exist as different stereoisomers. The primary photoproduct is the transoid-cis (TC) isomer. mdpi.comresearchgate.net This isomer is often short-lived and can undergo further photoisomerization upon continued UV irradiation to a more stable transoid-trans (TT) isomer. mdpi.comresearchgate.net

The interconversion between the TC and TT isomers involves rotation around a carbon-carbon single bond in the polymethine chain of the merocyanine dye. mdpi.com The relative populations and lifetimes of these isomers are influenced by factors such as the substitution pattern on the naphthopyran core and the polarity of the solvent. For instance, the introduction of certain substituents, like a methoxy (B1213986) group at position 10 in related 3H-naphthopyrans, has been shown to significantly reduce the formation of the long-lived TT isomer. mdpi.com This control over the isomerization pathway is crucial for the development of photochromic materials with desired switching speeds and color stability.

Table 2: Properties of Merocyanine Isomers

IsomerAbbreviationFormationCharacteristicsReference
Transoid-cisTCPrimary photoproduct from ring-openingGenerally short-lived mdpi.comresearchgate.net
Transoid-transTTFormed from photoisomerization of the TC isomerOften more thermally stable and longer-lived mdpi.comresearchgate.net

Kinetic Studies of Photoinduced Transformations

The photochromic behavior of this compound in a 3-methylpentane (B165638) solution has been investigated using spectrophotometric methods with monochromatic irradiation. The molecule exhibits photochromism only at low temperatures (below 240 K) because the thermal reversion to its colorless form is extremely rapid at ambient temperatures. nih.gov

Upon irradiation with UV light (318 nm) at temperatures between 160 K and 140 K, where thermal processes are significantly slowed, a colored form, designated as C1, is produced with a quantum yield (φC1) of 0.42. nih.gov This colored species can be converted by visible light irradiation into a photoproduct, P, which is stable under these low-temperature conditions, with a quantum yield (φ-C1) of 0.10. nih.gov

In a slightly higher temperature range of 235 K to 219 K, the system displays more complex behavior where both thermal and photochemical processes are at play. nih.gov In this range, two distinct colored forms, C1 and C2, are generated in consecutive steps. One of these colored species is thermoreversible, while the other is photoreversible. nih.gov The intricate interplay between light and heat in this temperature window highlights the complexity of the photochromic system.

Table 1: Quantum Yields for the Photoinduced Transformations of this compound in 3-Methylpentane

TransformationWavelengthTemperature Range (K)Quantum Yield (φ)Reference
Formation of C1318 nm140-1600.42 nih.gov
Conversion of C1 to PVisible140-1600.10 nih.gov

This interactive table summarizes the quantum yields for the key photoinduced transformations of this compound.

Thermal Reversion Mechanisms in Chromenes

The colored isomers of this compound undergo a thermal reversion, or bleaching, back to the closed, colorless form. This process is highly dependent on temperature. At room temperature, the rate of this thermal ring-closure is very fast, with a rate coefficient (k) greater than 100 s⁻¹. nih.gov This rapid reversion is the reason photochromism is only observable at low temperatures for this specific chromene.

Kinetic parameters for the thermal ring-closure reaction have been determined, providing insights into the energy barriers of the process. nih.gov The study of thermal relaxation at various temperatures for related chromene systems has been facilitated by techniques such as NMR spectroscopy, which allows for the monitoring of the concentrations of the different species involved over time. researchgate.net By analyzing these concentration profiles, it is possible to elucidate the global mechanism and determine the thermal activation parameters for the various isomerization processes. researchgate.net While specific activation energy values for this compound were determined, the numerical data was not explicitly stated in the referenced abstract. nih.gov

Mechanisms of Heterocyclic Annulation Reactions

While the synthesis of the this compound core has been documented through various methods, including the photocatalytic one-pot synthesis from benzyl (B1604629) alcohol, malononitrile (B47326), and β-naphthol, the use of this specific chromene as a building block in subsequent heterocyclic annulation reactions is not well-documented in the reviewed literature. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 3,3 Dimethyl 3h Benzo F Chromene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of benzo[f]chromene systems. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.

The ¹H NMR spectrum provides precise information about the number, environment, and connectivity of protons in the molecule. For 3,3-dimethyl-3H-benzo[f]chromene, specific proton signals confirm the arrangement of the aromatic and pyran ring systems. While a complete spectrum is not widely published, partial assignments have been reported in deuterated chloroform (CDCl₃). nnl.gov.np

The aromatic region shows a series of doublets and multiplets corresponding to the protons on the naphthalene (B1677914) core. nnl.gov.np The vinylic protons of the pyran ring typically appear as a pair of doublets, with their coupling constant confirming their cis-relationship across the double bond. nnl.gov.np A key feature, though not explicitly reported in the available literature, would be a singlet in the upfield region (typically around 1.3-1.5 ppm) corresponding to the six equivalent protons of the two methyl groups at the C-3 position.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Proton Assignment
7.92d8.4Aromatic H
7.71d8.1Aromatic H
7.62d9.0Aromatic H
7.45dd8.4, 7.8Aromatic H
7.30dd8.4, 7.8Aromatic H
7.05-6.99m-Aromatic H
5.70d10.2Vinylic H

Note: Data obtained from reported synthesis of this compound. The signal for the gem-dimethyl group was not specified in the source. nnl.gov.np

NMR spectroscopy is a powerful technique for studying the photoinduced isomerization process in naphthopyrans. Upon UV irradiation, the colorless closed form of the chromene undergoes cleavage of the spiro C-O bond to form colored, open-ring photomerocyanine isomers. These isomers, often referred to as transoid-cis (TC) and transoid-trans (TT), have distinct chemical structures that can be identified by NMR.

Studies on related 3H-naphthopyrans have successfully used ¹H NMR to characterize the resulting photoproducts. By comparing the NMR spectra of a solution before and after irradiation, new sets of signals corresponding to the open isomers can be identified and assigned. This allows for the direct observation of the structural changes occurring during the photochromic process. Furthermore, integration of the NMR signals can be used to estimate the relative concentrations and quantum yields of the different isomers present in the photostationary state (PSS).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The IR spectrum would be dominated by:

Aromatic C-H stretching: Sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands for the methyl groups appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region.

C=C stretching: A band for the pyran double bond in the 1650 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage, typically found in the 1250-1050 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₇H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision (calculated m/z: 236.1201 for [M]⁺).

While a detailed experimental fragmentation pattern is not published, a primary and highly characteristic fragmentation pathway for this molecule under electron ionization (EI) would be the loss of a methyl group (•CH₃), which is readily cleaved from the C-3 position to form a stable carbocation. This would result in a prominent peak at m/z 221 ([M-15]⁺). This fragment is stabilized by resonance across the pyran and naphthalene ring system. Further fragmentation would involve the breakdown of the heterocyclic and aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Behavior

UV-Vis spectroscopy is the primary method for investigating the photochromic behavior of benzo[f]chromenes. In its ground state, this compound is colorless or pale yellow, exhibiting absorption bands in the UV region corresponding to π-π* electronic transitions within the naphthalene ring system.

Upon irradiation with UV light, the molecule undergoes a reversible transformation to its open, colored form (photomerocyanine). This open isomer possesses a highly conjugated π-electron system, resulting in a strong absorption band in the visible region of the spectrum, which is responsible for the observed color. The position of this visible absorption band (λₘₐₓ) determines the color of the compound. For many naphthopyrans, this results in colors ranging from orange to blue.

Spectrokinetic analysis involves using UV-Vis spectroscopy to monitor the rates of both the coloring (photoisomerization) and fading (thermal reversion) processes. The photochromic reaction of 3H-naphthopyrans involves the formation of at least two primary colored isomers, the transoid-cis (TC) and the transoid-trans (TT) forms.

Under continuous UV irradiation, a photostationary state is reached, which is a mixture of the closed form and the various open isomers. The quantum yield of coloration (Φ) is a measure of the efficiency of this process. The thermal fading, or reversion to the colorless state, follows first-order kinetics and its rate is highly dependent on temperature and the solvent matrix. The lifetime of the colored species is a critical parameter for applications such as photochromic lenses. In some naphthopyran systems, the TT isomer is a long-lived photoproduct that fades very slowly, which can be undesirable for certain applications.

Solvatochromic Effects on Absorption Spectra

The absorption spectra of this compound and its derivatives are notably influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. Generally, as the solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) can be observed, depending on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

In the case of related chromene systems, studies have shown that the electronic transitions are sensitive to the surrounding solvent environment. For instance, a considerable bathochromic shift is observed in the fluorescence wavelength when moving from a high polarity solvent to a low polarity solvent, which is attributed to the dipole-dipole interactions between the solute and the solvent molecules being more significant in the excited state than in the ground state. acs.org Similarly, the absorption spectra of certain naphthopyrans exhibit a bathochromic shift in more polarizable solvents. acs.org

The solvatochromic behavior can be quantified by plotting the absorption maximum against various solvent polarity scales. The direction and magnitude of the shift provide information about the change in the electronic distribution upon excitation.

Table 1: Representative Solvatochromic Data for a Benzo[f]chromene Derivative

Solvent Polarity Index (ET(30)) Absorption Maximum (λmax, nm)
n-Hexane 31.0 345
Toluene 33.9 349
Dichloromethane (B109758) 40.7 352
Acetonitrile 45.6 355

Note: The data in this table is representative and compiled based on typical solvatochromic shifts observed for similar chromene systems.

X-ray Crystallography for Solid-State Structural Determination

Molecular Geometry and Conformation of Benzo[f]chromenes

Crystallographic studies of related benzochromene derivatives, such as 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione, reveal important structural features that can be extrapolated to the benzo[f]chromene family. researchgate.net In this analogue, the pyranone and benzene rings are nearly coplanar. researchgate.net The cyclohexenone ring, however, adopts a non-planar conformation, specifically an envelope conformation. researchgate.net

Table 2: Selected Crystallographic Data for a Related Benzochromene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.0972(11)
b (Å) 11.1576(14)
c (Å) 12.5933(16)
β (°) 105.368(1)

Source: Data from the crystal structure of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione. researchgate.netresearchgate.net

Intermolecular Interactions: π-π Stacking and Hydrogen Bonding in Crystal Lattices

The packing of benzo[f]chromene molecules in the crystal lattice is governed by a variety of non-covalent interactions, primarily π-π stacking and, where applicable, hydrogen bonding. These interactions are crucial in determining the stability and physical properties of the crystalline material.

In the crystal structure of the related 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione, π-π interactions are observed between adjacent chromenoyl moieties, with a distance of 3.563(4) Å. researchgate.net This type of interaction, where the aromatic rings of neighboring molecules overlap, is a common feature in the crystal packing of planar aromatic systems.

While the parent this compound lacks traditional hydrogen bond donors, derivatives containing functional groups such as hydroxyl or amino moieties can participate in hydrogen bonding. These interactions, when present, can significantly influence the crystal packing, often leading to the formation of specific supramolecular architectures like dimers or chains. In the absence of strong hydrogen bond donors, weak C-H···O or C-H···π interactions may also play a role in stabilizing the crystal structure. Studies on similar heterocyclic systems, like coumarin derivatives, have highlighted the critical influence of weak C-H···O hydrogen bonds in dictating the solid-state architecture. mdpi.com

Table 3: Common Intermolecular Interactions in Chromene Crystal Structures

Interaction Type Description Typical Distances (Å)
π-π Stacking Parallel arrangement of aromatic rings 3.3 - 3.8
C-H···O Hydrogen Bonding Weak interaction between a C-H bond and an oxygen atom 2.9 - 3.5

Computational Chemistry and Theoretical Studies of 3,3 Dimethyl 3h Benzo F Chromene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules like 3,3-dimethyl-3H-benzo[f]chromene.

Geometry Optimization and Energetic Profiles

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzo[f]chromene Derivative (Example Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.52
C3-O41.47
C4a-O41.38
C2-C3-O4108.5
C3-O4-C4a115.2
C1-C2-C3-O415.3

Note: This table presents hypothetical data for illustrative purposes, as specific optimized geometry parameters for this compound were not found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Descriptors)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and its electronic excitation properties.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic excitation, which is a key aspect of its photochromic nature. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, derived from conceptual DFT, help in quantifying the molecule's reactivity.

Table 2: Example Frontier Molecular Orbital Data and Chemical Reactivity Descriptors

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.4
Electronegativity (χ)4.0
Chemical Hardness (η)2.2
Global Electrophilicity Index (ω)3.64

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules, as specific FMO data for this compound was not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the pyran ring, indicating its nucleophilic character. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings due to the π-electron cloud. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the properties of the material in the solid state.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. QTAIM analysis can characterize the nature of chemical bonds (covalent, ionic, etc.) through the properties of the electron density at the bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide insight into the strength and nature of the bond.

For this compound, QTAIM analysis could be used to precisely characterize the C-O bond that is cleaved during the photochromic process. The analysis would provide a quantitative measure of the bond's strength and how it changes upon electronic excitation. This level of detailed analysis offers a deeper understanding of the bonding changes that drive the photoisomerization.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To understand the photochromic behavior of this compound, it is essential to study its electronic absorption properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Visible absorption spectrum of a molecule.

By applying TD-DFT, one can predict the absorption maxima (λmax) for both the closed (chromene) and open (merocyanine) forms of the molecule. The calculated spectra can be compared with experimental data to validate the computational methodology. Furthermore, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π* transitions), providing a detailed picture of the electronic processes that occur upon light absorption. This information is fundamental to understanding why the two isomers have different colors.

Investigation of Non-Linear Optical (NLO) Properties

Molecules that exhibit large changes in their electronic structure upon external stimuli, such as light, are often good candidates for non-linear optical (NLO) applications. The photochromic transformation of this compound, which involves a significant change in conjugation and charge distribution between the closed and open forms, suggests that it may possess interesting NLO properties.

Computational methods, particularly DFT, can be used to calculate the NLO properties of molecules, such as the first hyperpolarizability (β). This parameter is a measure of the second-order NLO response of a molecule. A large difference in the calculated β values for the two isomers of this compound would indicate that its NLO properties can be switched by light, making it a potential candidate for applications in optical data storage and molecular switches. Theoretical calculations can therefore guide the experimental investigation of the NLO properties of this and related photochromic compounds.

Semi-Empirical Quantum-Chemical Studies of Excited States

Semi-empirical quantum-chemical methods have been employed to investigate the excited states of benzo[f]chromenes and their derivatives, offering a computationally efficient approach to understanding their electronic transitions and reactivity. These studies are crucial for interpreting experimental spectroscopic data and clarifying the nature of the excited states involved in the photochromic process.

In a study on related 3,3-diphenyl-3H-benzo[f]chromenes, semi-empirical calculations were utilized to analyze the complex absorption spectra of the photogenerated merocyanine (B1260669) isomers. rsc.org These calculations help in assigning the observed transient absorption bands to specific electronic transitions within the various isomeric forms of the open-ring structure. By correlating calculated transition energies with experimental spectra, researchers can identify the predominant merocyanine isomers formed upon irradiation.

The application of semi-empirical methods provides valuable data on the electronic properties of the excited states, which are directly involved in the C-O bond cleavage that initiates the ring-opening process. While these methods are less computationally demanding than ab initio calculations, they offer a reliable qualitative and sometimes quantitative description of the electronic structure, making them a practical tool for studying these complex molecular systems.

Table 1: Illustrative Data from Semi-Empirical Studies on Related Chromenes

ParameterDescriptionTypical Calculated Values
Excited State Energy Energy of the first singlet excited state (S1) relative to the ground state (S0).3.5 - 4.5 eV
Oscillator Strength A dimensionless quantity that expresses the probability of a particular electronic transition.0.1 - 0.8 for strong transitions
Transition Dipole Moment A vector quantity that determines the interaction of the molecule with light of a specific polarization.2 - 5 Debye

Note: The values in this table are illustrative and based on studies of related chromene compounds. They serve to provide a general understanding of the parameters obtained from semi-empirical calculations.

Theoretical Modeling of Photochromic Ring Opening and Merocyanine Isomer Structures

Theoretical models have been instrumental in mapping the intricate pathway of the photochromic ring-opening reaction of chromenes. Upon absorption of UV light, the this compound molecule transitions from its ground state (S0) to an excited singlet state (S1). Computational studies on similar chromene systems suggest that the subsequent ring-opening is a remarkably efficient and rapid process.

Research on related chromenes indicates that the photochemical ring-opening proceeds along a multimodal and nearly barrierless reaction coordinate. researchgate.net This means that the transformation does not follow a single, simple path but rather involves the coupling of various vibrational modes. Initially, relaxation from the Franck-Condon state involves a combination of in-plane skeletal stretching and out-of-plane modes. researchgate.net The critical step of C-O bond cleavage is primarily driven by a specific out-of-plane mode. researchgate.net Experimental evidence for a closely related compound, 2,2-dimethyl-7,8-benzo(2H)chromene, supports these theoretical models by demonstrating a very low activation energy barrier of approximately 1 kcal/mol for the photochemical ring-opening. researchgate.net

Once the pyran ring opens, the resulting merocyanine form can exist as several different stereoisomers. Computational studies have been crucial in identifying the most stable conformations of these isomers. nih.gov The open-chain merocyanine has multiple rotatable single bonds, leading to various possible planar and non-planar structures. For the trans-merocyanine, four primary conformations are typically considered, arising from rotations around the single bonds of the polymethine chain. These are often designated by the sequence of cis (C) and trans (T) arrangements around these bonds.

Table 2: Possible Trans Conformations of the Merocyanine Isomer

ConformationDescription of Bond OrientationsRelative Stability (Illustrative)
TTC Trans-Trans-CisOften one of the more stable forms
TTT Trans-Trans-TransOften one of the more stable forms
CTC Cis-Trans-CisGenerally less stable
CTT Cis-Trans-TransGenerally less stable

Note: The relative stability of these isomers can be influenced by substituents and the solvent environment. The TTC and TTT isomers are frequently identified as the predominant species in solution for related compounds. nih.gov

These theoretical investigations, combining semi-empirical methods and higher-level ab initio calculations, provide a detailed molecular-level picture of the photochromic behavior of this compound. They not only explain the observed experimental phenomena but also guide the development of new photochromic materials with tailored properties.

Photochromic Properties and Photochemical Behavior of 3,3 Dimethyl 3h Benzo F Chromene

Fundamental Principles of Benzo[f]chromene Photochromism

The photochromism of 3,3-dimethyl-3H-benzo[f]chromene is rooted in a reversible, light-induced transformation between a colorless closed form and a colored open form. This process is a key characteristic of the broader class of 3H-naphthopyrans.

The fundamental photochromic mechanism of this compound involves the electrocyclic ring-opening of the pyran ring upon exposure to ultraviolet (UV) light. The colorless, thermodynamically stable closed form of the molecule, also known as the spiropyran form, possesses a sp³-hybridized carbon atom at the 3-position, which isolates the chromophoric parts of the molecule.

Upon absorption of UV radiation, the C-O bond of the pyran ring cleaves, leading to the formation of a planar, open-ring isomer known as a merocyanine (B1260669). This open form has an extended π-conjugated system, which is responsible for its strong absorption in the visible region of the electromagnetic spectrum, and thus, its colored appearance. The reverse reaction, the ring-closing back to the colorless form, can be induced either by exposure to visible light or by thermal means in the dark.

The photoinduced ring-opening process is remarkably fast, occurring on an ultrafast timescale. Studies on related spironaphthopyran systems have shown that the initial C-O bond cleavage can happen within 300 femtoseconds, leading to a non-planar intermediate in the first singlet excited state. This is followed by planarization and relaxation to the ground state of the colored product within a few picoseconds.

Photochromic compounds are generally classified into two main types: P-type and T-type, based on the nature of the reverse reaction.

T-type photochromism is characterized by a thermally reversible back reaction to the stable form. The colored isomer is thermally unstable and will revert to the colorless form in the dark.

P-type photochromism involves a photochemically reversible back reaction. Both the forward and reverse transformations are driven by light of different wavelengths, and the colored isomer is thermally stable.

3H-naphthopyrans, including this compound, can exhibit both T-type and P-type photochromic behavior. The initially formed colored isomer, a transoid-cis (TC) merocyanine, typically undergoes a thermal back reaction to the closed form, thus displaying T-type photochromism. However, upon further irradiation, the TC isomer can convert to a more stable transoid-trans (TT) isomer. This TT isomer often has a much longer lifetime and its reverse reaction to the closed form can be accelerated by visible light, which is characteristic of P-type photochromism. The interplay between these two types of photochromism is a key feature of the 3H-naphthopyran system.

Spectrokinetic Analysis of Photochromic Performance

The efficiency and durability of a photochromic material are determined by its spectrokinetic properties, which include the rates of coloration and decoloration, as well as the dynamics of the underlying photoreactions. While specific data for this compound is limited, extensive research on the closely related 3,3-diphenyl-3H-benzo[f]chromene provides valuable insights.

The coloration process, initiated by UV irradiation, leads to the formation of the colored merocyanine isomers. The rate of this process is dependent on the intensity of the light source and the quantum yield of the ring-opening reaction.

The decoloration, or thermal bleaching, of the colored form in the dark is a crucial parameter for many applications. For 3H-naphthopyrans, the thermal fading of the colored species is often not a simple mono-exponential decay. This is because of the presence of at least two colored isomers, the transoid-cis (TC) and transoid-trans (TT) forms, which have different thermal stabilities and thus, different rates of ring-closure.

Kinetic studies on 3,3-diphenyl-3H-naphtho[2,1-b]pyran have shown a biexponential decay in the thermal back-isomerization, corresponding to the different lifetimes of the TC and TT isomers. The TC isomer fades more rapidly, while the TT isomer is longer-lived. For instance, in a study of a substituted 3,3-diphenyl-3H-benzo[f]chromene, the lifetimes of the TC isomers were in the range of seconds to minutes, while the TT isomer had a lifetime of 16 hours at room temperature nih.gov.

Table 1: Illustrative Decoloration Kinetics of a Substituted 3,3-Diphenyl-3H-benzo[f]chromene nih.gov

IsomerLifetime at 21 °C
Transoid-cis (TC) Isomer 117.1 seconds
Transoid-cis (TC) Isomer 217.5 minutes
Transoid-trans (TT) Isomer16 hours

This data is for (3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene) and serves as an example of the complex kinetics in this class of compounds.

The initial steps of the photochromic reaction occur on an extremely short timescale. Femtosecond transient absorption spectroscopy is a powerful technique used to probe these ultrafast events.

Studies on spironaphthopyrans have revealed that the photoinduced ring-opening of the pyran unit occurs in approximately 300 femtoseconds researchgate.net. This is followed by a rapid relaxation and planarization of the molecule to form the ground state of the colored merocyanine product within about 1.1 picoseconds researchgate.net. Subsequent spectral changes on a longer timescale of around 13 picoseconds are attributed to vibrational cooling and thermalization of the product molecule with the surrounding solvent researchgate.net.

Nonadiabatic molecular dynamics simulations on 2,2-diphenyl-2H-chromene have provided theoretical support for these ultrafast processes, estimating excited-state decay and intermediate formation to occur within hundreds of femtoseconds, and the formation of the ring-opened product within about 1.2 picoseconds koreascience.kr. These findings highlight the efficiency of the initial photochemical event in this class of compounds.

Influence of Molecular Structure on Photochromic Behavior

The photochromic properties of 3H-benzo[f]chromenes can be finely tuned by modifying their molecular structure. The substituents at the 3-position of the pyran ring play a crucial role in determining the kinetics and thermodynamics of the photochromic process.

The geminal substituents at the 3-position, such as the dimethyl groups in this compound, influence the stability of both the closed and open forms. The steric bulk of these substituents can affect the rate of the thermal ring-closing reaction. It is generally observed that bulkier substituents at the 3-position can sterically hinder the rotation required for the open merocyanine to adopt the conformation necessary for ring-closure, thus slowing down the fading rate.

Effect of Substituents on Photochromic Responses

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, when placed in conjugation with the chromene system, tend to stabilize the open merocyanine form. This stabilization leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the colored species, resulting in deeper colors like purples and blues. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, can lead to a hypsochromic shift (a shift to shorter wavelengths), producing colors in the yellow to orange range.

The position of the substituent is also critical. For instance, functionalization at the 6-position of the chromene nucleus can lead to more redshifted absorptions and increased lifetimes of the colored species compared to substitution at the 7-position universityofgalway.ie. Steric effects also play a significant role. Bulky substituents placed near the reactive center can influence the kinetics of both the ring-opening and ring-closing reactions. For example, varying the size of an ortho-substituent on one of the geminal aryl rings at the 3-position allows for precise control over the fade rate of the photogenerated color.

Substituent (Position)Substituent TypeExpected Effect on λmaxExpected Effect on Fade Rate
-OCH₃ (para on phenyl)Electron-DonatingBathochromic Shift (Red-Shift)Slower
-N(CH₃)₂ (para on phenyl)Strong Electron-DonatingStrong Bathochromic ShiftSignificantly Slower
-NO₂ (para on phenyl)Electron-WithdrawingHypsochromic Shift (Blue-Shift)Faster
-CH₃ (ortho on phenyl)Electron-Donating / Steric HindranceMinor Bathochromic ShiftSlower due to Steric Effects
-Br (on naphthyl ring)Electron-Withdrawing (Inductive)Minor Hypsochromic ShiftCan vary based on position

This table represents generalized effects based on established principles of substituent effects on naphthopyrans.

Stereochemical Aspects of Photochromic Isomerization

The photochemical 6π electrocyclic ring-opening of this compound is a stereochemically complex process. Upon irradiation with UV light, the spiro C-O bond cleaves, and the molecule planarizes to form a colored merocyanine. This process generates several different stereoisomers. documentsdelivered.com

The initial photoproduct is a short-lived cisoid-cis (CC) form, which rapidly isomerizes to more stable conformations to reduce steric hindrance. documentsdelivered.com The two principal, longer-lived colored isomers are the transoid-cis (TC) and the transoid-trans (TT) forms. documentsdelivered.comnih.govwikipedia.org These isomers are structurally related through rotation around a central C-C bond in the polymethine chain. documentsdelivered.comwikipedia.org

Transoid-cis (TC): This isomer typically forms first and is often responsible for the initial coloration. It generally has a faster thermal fade rate.

Transoid-trans (TT): This isomer can be formed from the TC isomer upon further photo-excitation. researchgate.net The TT form is often more thermally stable, meaning it fades back to the colorless state much more slowly, leading to long-lived residual color. documentsdelivered.comnih.govwikipedia.org

The relative population of TC and TT isomers, and their respective lifetimes, are crucial for the application of these photochromic materials. For applications requiring rapid fading, such as ophthalmic lenses, the formation of the long-lived TT isomer is undesirable. nih.govwikipedia.org Research efforts have focused on designing derivatives where the formation of the TT isomer is suppressed. This can be achieved through strategic substitution; for example, introducing a methoxy group at the 10-position of the naphthopyran skeleton has been shown to significantly reduce the formation yield of the TT isomer by altering the excited-state potential energy landscape. wikipedia.org

Light-Controlled Complexation Studies with Metal Ions (e.g., Ca²⁺)

The significant structural and electronic changes that occur during the photochromic transition of benzo[f]chromenes can be harnessed to control their interaction with other chemical species, such as metal ions. By incorporating a metal-ion binding moiety (an ionophore) into the chromene structure, it is possible to create a system where the affinity for a metal ion can be switched on or off with light.

A notable example involves a 3,3-diphenyl-3H-benzo[f]chromene derivative functionalized with an aza-15-crown-5 ether unit. nih.gov Crown ethers are well-known for their ability to selectively bind specific metal cations.

In the colorless (closed) form: The nitrogen atom of the crown ether is available for complexation, and the molecule exhibits a certain affinity for calcium ions (Ca²⁺) in solution. nih.gov

Upon UV irradiation (colored form): The molecule undergoes ring-opening to the merocyanine form. In this open form, the nitrogen atom's lone pair of electrons becomes involved in the extended π-conjugation of the colored dye. This delocalization significantly reduces the nitrogen's ability to act as a Lewis base to coordinate with the Ca²⁺ ion. Consequently, the affinity of the azacrown chromene for Ca²⁺ decreases substantially upon irradiation. nih.gov

This light-induced change in binding affinity demonstrates a photochemically controlled "release" of the metal ion. Conversely, a related dimethylamino-substituted chromene, which cannot bind Ca²⁺ in its closed form, shows a weak ability to bind the cation upon irradiation to its open form. nih.gov The complexation with Ca²⁺ also strongly affects the spectroscopic and kinetic behavior of the photomerocyanine isomers. nih.gov Such systems are of interest for developing photoswitchable ion-selective sensors and light-driven molecular machinery.

Photochromic Stability and Fatigue Resistance of this compound Systems

For practical applications, a key performance metric of a photochromic material is its fatigue resistance—the ability to undergo many coloring and fading cycles without significant degradation in performance. The degradation of naphthopyrans, including this compound systems, is an irreversible process that leads to a loss of photochromic activity.

Photodegradation can occur through various mechanisms, often involving reactions with oxygen or other reactive species, particularly when the molecule is in its high-energy open form. The investigation of photodegradation of naphthopyran series in polymer matrices has shown the formation of various photoproducts. semanticscholar.org One identified degradation pathway involves the formation of naphthofuran derivatives, which are non-photochromic. semanticscholar.org

The stability of these systems is influenced by several factors:

Molecular Structure: The inherent stability of the chromene can be improved through substitution. Certain substituents can protect the molecule from degradative pathways.

Host Matrix: The polymer matrix in which the photochromic dye is embedded plays a crucial role. The rigidity and polarity of the matrix can affect the lifetime of the open form and its susceptibility to degradation. For instance, the photochromism of naphthopyrans is often more efficient in materials with low glass transition temperatures. documentsdelivered.com

Environmental Factors: The presence of UV absorbers and light stabilizers, such as hindered amine light stabilizers (HALS), in the formulation can significantly improve the fatigue resistance by mitigating photodegradation.

Studies on various naphthopyran derivatives have demonstrated that good fatigue resistance can be achieved, making them suitable for commercial applications like ophthalmic lenses and smart windows.

Advanced Applications of 3,3 Dimethyl 3h Benzo F Chromene in Materials Science and Optics

Development of Photochromic Materials for Optical Devices

The primary interest in 3,3-dimethyl-3H-benzo[f]chromene for materials science lies in its photochromism. This property is driven by the reversible, light-induced cleavage of the C-O bond in the pyran ring. The colorless, closed form of the molecule, upon irradiation with UV light, transforms into a colored, open-ring merocyanine (B1260669) isomer. This transformation leads to a significant change in the absorption spectrum of the compound, making it a candidate for use in a variety of optical devices.

The photochromic process in benzo[f]chromenes involves the formation of at least two colored isomers: a short-lived transoid-cis (TC) form and a more stable, long-lived transoid-trans (TT) form. The kinetics of the coloration and the subsequent thermal fading (bleaching) back to the colorless state are critical for practical applications and can be tuned by modifying the substituents on the chromene core. For instance, studies on the closely related 3,3-diphenyl-3H-benzo[f]chromene have provided detailed insights into these transformations.

Key Photochromic Properties of a Related Benzo[f]chromene Derivative

Property Observation for 3-(2-methoxyphenyl)-3-phenyl-3H-benzo[f]chromene
Excitation Wavelength 365 nm
Colored Isomers Formed Transoid-cis (TC) and Transoid-trans (TT)
Lifetime of TC Isomers 17.1 seconds and 17.5 minutes (at 21°C)

| Lifetime of TT Isomer | 16 hours (at 21°C) |

This data for a related compound illustrates the long-lived nature of the colored state that can be achieved in this class of molecules.

The ability to switch between a colorless and a colored state makes these compounds suitable for applications such as:

Ophthalmic lenses: Creating sunglasses that darken in response to sunlight.

Smart windows: Controlling the amount of light and heat passing through windows in buildings and vehicles.

Optical data storage: Using the two states of the molecule to represent the "0" and "1" of binary data.

While specific data for the 3,3-dimethyl derivative is less common in the literature, the synthesis of the isomeric 2,2-dimethyl-2H-benzo[h]chromene has been reported with good yields, and it is noted as a key motif in photochromic molecular devices. nih.gov This supports the potential of the dimethyl-substituted benzo[f]chromene in these applications.

Application as Photo-Switchable Receptors for Non-Biological Analytes

The structural change that accompanies the photochromism of benzo[f]chromenes can be harnessed to create photo-switchable receptors. By attaching a recognition moiety (a chemical group capable of binding to other molecules or ions) to the chromene scaffold, it is possible to control the binding affinity of the receptor with light.

A compelling example of this is seen in a derivative of 3,3-diphenyl-3H-benzo[f]chromene that has been functionalized with an aza-15-crown-5 ether unit. rsc.org In its closed, colorless form, the crown ether can bind with metal cations such as Ca²⁺. rsc.org Upon UV irradiation, the molecule opens to its colored merocyanine form. This structural change alters the conformation of the crown ether, significantly decreasing its affinity for the Ca²⁺ ion. rsc.org This process is reversible, and the binding ability is restored when the molecule returns to its closed form.

This light-controlled complexation demonstrates the potential of benzo[f]chromene derivatives to act as receptors for non-biological analytes, where the binding and release of a target species can be triggered by a light signal. rsc.org This could be applied in areas such as:

Controlled release systems: Releasing a sequestered chemical species on demand.

Chemical sensing: Creating sensors where the presence of an analyte is signaled by a change in the photochromic behavior.

Molecular logic gates: Designing molecular-scale computing components.

Another related derivative containing a dimethylamino group, which is unable to bind Ca²⁺ in the dark, shows a low cation-binding capacity upon UV irradiation. rsc.org The spectroscopic and kinetic behavior of the photomerocyanine isomers of these chromenes is strongly affected by complexation with Ca²⁺. rsc.org

Utilization as Leuco Dyes and Fluorescence Probes in Non-Biological Contexts

The transition from a colorless (leuco) form to a colored form upon UV irradiation is the defining characteristic of a leuco dye. Benzo[f]chromenes are, therefore, a class of photochromic leuco dyes. This property is fundamental to applications like security inks, where a mark can be made to appear or disappear under specific lighting conditions.

In addition to their photochromism, certain derivatives of benzo[f]chromene exhibit fluorescence, making them suitable for use as fluorescence probes. nih.gov For example, various 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been synthesized and their photophysical properties studied. nih.gov Some of these compounds exhibit strong blue emission bands in the range of 430-445 nm and possess high fluorescence quantum yields (Φf), with some values reaching up to 0.66. nih.gov

Fluorescent Properties of Selected 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Ester Derivatives

Compound Fluorescence Emission Range (nm) Fluorescence Quantum Yield (Φf)
Ester 6a 430-445 0.44 - 0.66 (for the series 6a-g)

| Ester 6g | 430-445 | 0.66 |

The data highlights the strong fluorescence and high quantum yields achievable with this class of compounds, making them suitable for probe applications. nih.gov

The fluorescence of these probes can be modulated by their environment, such as solvent polarity or the presence of specific analytes. In non-biological contexts, this could be used for:

Material analysis: Probing the microstructure of polymers or other materials.

Chemical sensing: Detecting the presence of certain chemicals through changes in fluorescence intensity or wavelength.

Flow visualization: As tracers in fluid dynamics studies.

Exploration as Fluorescent Labels for Research Tools

The strong fluorescence of some benzo[f]chromene derivatives suggests their potential as fluorescent labels. nih.gov A fluorescent label is a molecule that can be attached to another molecule of interest, allowing it to be detected and tracked via its fluorescence. While many applications of fluorescent labels are in biology, they are also valuable research tools in materials science.

For example, a benzo[f]chromene derivative could be used to label a polymer chain to study its dynamics or to visualize the morphology of a polymer blend. The photostability and high quantum yield of certain derivatives are advantageous for such applications. Although specific studies detailing the use of this compound as a fluorescent label in a non-biological context are not prominent, the excellent fluorescence properties of related compounds, such as the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, provide a strong basis for this potential application. nih.gov

Integration into Responsive Polymeric or Supramolecular Architectures (e.g., diarylethene hybrids)

A major area of development for photochromic compounds is their integration into larger, more complex systems like polymers and supramolecular assemblies. This allows for the creation of "smart" materials whose macroscopic properties can be controlled by light. Benzo[f]chromenes can be incorporated into polymer chains either as a pendant group or as part of the main chain.

Hybridizing photochromic molecules is another strategy to create materials with enhanced or novel properties. Diarylethenes are another class of photochromic compounds known for their excellent thermal stability and high fatigue resistance. Creating a hybrid molecule that contains both a benzo[f]chromene unit and a diarylethene unit could lead to a system with multi-state switching capabilities, responsive to different wavelengths of light.

While the direct hybridization of this compound with diarylethene is not yet widely reported, the concept of creating photochromic polymer networks is well-established. For instance, diarylethene-based conjugated polymer networks have been shown to exhibit ultrafast photochromic transformations and excellent fatigue resistance, making them suitable for optical data recording and storage. The principles used in these systems could be applied to polymers incorporating benzo[f]chromenes to create materials with tunable optical properties for a wide range of applications in materials science.

Future Research Directions and Emerging Perspectives in 3,3 Dimethyl 3h Benzo F Chromene Chemistry

Novel Synthetic Routes and Green Chemistry Advancements

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research in the synthesis of 3,3-dimethyl-3H-benzo[f]chromene and its analogues is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave-Assisted and Ultrasound-Promoted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.com For the synthesis of related benzochromene derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve product yields. nih.govmdpi.comsemanticscholar.org For instance, the one-pot, three-component condensation of β-naphthol, aromatic aldehydes, and malononitrile (B47326) to form 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has been successfully achieved under microwave heating. researchgate.net Similarly, ultrasound-assisted synthesis has been employed for the preparation of various chromene derivatives, offering advantages such as shorter reaction times and higher yields under milder conditions. researchgate.netnih.gov The application of ultrasound has been successfully used in the synthesis of 9-methoxy-1H-benzo[f]chromene derivatives. nih.gov

Solvent-Free and Photocatalytic Approaches:

Solvent-free reaction conditions represent a significant step towards greener synthesis. researchgate.net The synthesis of 2-amino-4H-chromene derivatives has been efficiently carried out using a magnetic catalyst under solvent-free conditions and microwave irradiation. ajgreenchem.com Another promising green approach is the use of photocatalysis. A one-pot photocatalytic synthesis of benzo[f]chromene has been demonstrated at room temperature using a nano-SnO₂/TiO₂ composite as a photocatalyst. nih.gov These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthesis.

Future research will likely focus on adapting and optimizing these green synthetic methods specifically for this compound, aiming for highly efficient, atom-economical, and scalable processes.

Green Synthetic Method Key Advantages Example Application for Related Compounds
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. nih.govmdpi.comsemanticscholar.orgOne-pot synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile. researchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, improved yields. researchgate.netnih.govSynthesis of 9-methoxy-1H-benzo[f]chromene derivatives. nih.gov
Solvent-Free Synthesis Reduced waste, avoidance of toxic solvents, often milder conditions. researchgate.netSynthesis of 2-amino-4H-chromene derivatives with a magnetic catalyst. ajgreenchem.com
Photocatalytic Synthesis Use of light as a clean energy source, mild reaction conditions. nih.govOne-pot synthesis of benzo[f]chromene using a nano-SnO₂/TiO₂ composite. nih.gov

Computational Design of Advanced Photochromic Systems

Computational chemistry has become an indispensable tool for understanding and predicting the properties of photochromic molecules. Density Functional Theory (DFT) and other computational methods are increasingly being used to design advanced photochromic systems based on the this compound scaffold with tailored properties.

Predicting Photochromic Behavior:

Theoretical calculations can provide valuable insights into the electronic structure, absorption spectra, and the potential energy surfaces of the different isomeric forms of photochromic compounds. nih.gov For the closely related 3,3-diphenyl-3H-benzo[f]chromenes, semi-empirical quantum-chemical studies have been applied to interpret the experimental data of their merocyanine (B1260669) isomers. rsc.org By calculating the relative energies of the closed and open forms and the energy barriers for the forward and reverse reactions, researchers can predict the photochromic performance of new derivatives. This allows for the in silico screening of a large number of potential candidates before their synthesis, saving time and resources.

Tuning Photoswitching Properties:

Computational design can guide the modification of the this compound structure to fine-tune its photochromic properties. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the chromene core can significantly alter the absorption wavelengths of the closed and open forms, the quantum yields of the photoreactions, and the thermal stability of the colored isomer. DFT calculations can predict the effects of these substituents, enabling the rational design of photoswitches with desired characteristics for specific applications. Molecular docking studies of benzochromene derivatives have also been performed to understand their interactions with biological targets. researchgate.net

Future research will likely involve the use of more sophisticated computational models, including time-dependent DFT (TD-DFT) and multireference methods, to more accurately describe the excited-state dynamics and the intricate mechanisms of the photochromic transformations.

Computational Method Application in Photochromic System Design Example for Related Compounds
Density Functional Theory (DFT) Prediction of ground-state properties, geometries, and relative energies of isomers. nih.govUsed to study benzochromene derivatives. nih.gov
Semi-empirical Quantum-chemical Methods Interpretation of experimental data and study of merocyanine isomers. rsc.orgApplied to 3,3-diphenyl-3H-benzo[f]chromenes. rsc.org
Molecular Docking Studying interactions with biological targets. researchgate.netPerformed on various benzochromene derivatives. researchgate.net

Exploration of New Non-Biological Applications

The unique photochromic properties of this compound make it a promising candidate for a variety of non-biological applications, particularly in the fields of materials science and nanotechnology.

Molecular Switches and Logic Gates:

The reversible transformation between the colorless and colored forms of this compound upon irradiation with light of different wavelengths makes it an ideal component for molecular switches. These switches can be used to control various physical and chemical processes at the molecular level. Furthermore, by combining multiple photochromic units or integrating them with other responsive moieties, it is possible to construct molecular logic gates that can perform simple computational operations.

High-Density Data Storage:

The distinct optical properties of the two isomeric forms of this compound can be utilized for high-density optical data storage. Information can be written by using a specific wavelength of light to induce the transformation to the colored form (the "1" state) and erased by using another wavelength or heat to revert to the colorless form (the "0" state). The small size of the molecules allows for a much higher storage density than conventional magnetic or optical media.

Smart Materials and Sensors:

Incorporating this compound into polymer matrices or other materials can lead to the development of "smart" materials that respond to light. These materials could find applications in light-controlled displays, adaptive optics, and self-healing materials. Additionally, the photochromic properties can be sensitive to the surrounding environment, such as the presence of metal ions. This has been demonstrated in related 3,3-diphenyl-3H-benzo[f]chromenes containing an aza-15-crown-5 ether unit, which show light-controlled complexation with Ca²⁺. rsc.org This opens up the possibility of developing highly sensitive and selective optical sensors.

Non-Biological Application Principle of Operation Potential Impact
Molecular Switches Reversible light-induced isomerization between two stable states with different properties.Control of molecular processes, development of molecular machines.
Data Storage Writing and erasing data based on the photo-induced conversion between two distinct optical states.Ultra-high-density information storage.
Smart Materials Integration into polymers or other matrices to create materials with light-responsive properties.Adaptive windows, light-controlled drug delivery, self-healing materials.
Optical Sensors Changes in photochromic behavior in the presence of specific analytes. rsc.orgHighly sensitive and selective detection of ions and molecules.

Development of Next-Generation Analytical Techniques for Mechanistic Elucidation

A deep understanding of the photochromic mechanism of this compound is crucial for optimizing its performance and designing new and improved derivatives. The development and application of next-generation analytical techniques are essential for elucidating the intricate details of the photochemical and photophysical processes involved.

Ultrafast Spectroscopy:

The photochromic transformation of this compound occurs on extremely short timescales, from femtoseconds to picoseconds. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for directly observing the excited-state dynamics and identifying the transient intermediates involved in the ring-opening and ring-closing reactions. These techniques provide a "molecular movie" of the photochromic process, revealing the sequence of events and the timescales on which they occur. Transient absorption spectra have been used to study related compounds. researchgate.net

Spectrokinetic Studies:

Spectrokinetic studies, which combine spectroscopic measurements with kinetic analysis, are essential for determining the quantum yields of the photoreactions and the rate constants of the thermal fading process. rsc.org By performing these studies under various conditions (e.g., different solvents, temperatures, and excitation wavelengths), it is possible to gain a comprehensive understanding of the factors that influence the efficiency and stability of the photochromic system.

Future research will likely involve the use of more advanced multidimensional spectroscopic techniques and the combination of experimental data with high-level computational modeling to provide a complete picture of the photochromic mechanism of this compound.

Analytical Technique Information Gained Relevance to this compound
Femtosecond Transient Absorption Spectroscopy Direct observation of excited-state dynamics and transient intermediates on ultrafast timescales.Elucidation of the detailed mechanism of photo-induced ring-opening and closing.
Spectrokinetic Studies Determination of quantum yields, rate constants, and the influence of environmental factors on photochromic performance. rsc.orgOptimization of the photoswitching properties for specific applications.

Controlled Assembly of Benzo[f]chromene-Based Functional Materials

The integration of this compound units into larger, well-defined architectures is a key step towards the development of functional materials with novel properties and applications. The controlled assembly of these photochromic molecules into supramolecular structures, polymers, and nanomaterials is an emerging and exciting area of research.

Supramolecular Assembly:

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, can be used to direct the self-assembly of this compound derivatives into ordered supramolecular structures. By carefully designing the molecular building blocks, it is possible to create photoresponsive gels, liquid crystals, and other soft materials where the photochromic behavior of the individual molecules is translated into a macroscopic response.

Photochromic Polymers:

The incorporation of this compound as a pendant group or as part of the main chain of a polymer can lead to the creation of photochromic polymers with a wide range of properties. The attachment of polymers to photochromic dyes has been shown to improve their performance in rigid host matrices. researchgate.net These materials can exhibit light-induced changes in their solubility, conformation, and mechanical properties, making them suitable for applications such as light-controlled drug delivery, photo-switchable surfaces, and actuators.

Functional Nanomaterials:

The functionalization of nanoparticles, such as gold or silica (B1680970) nanoparticles, with this compound can create hybrid nanomaterials with unique photo-responsive properties. The photochromic units can be used to control the aggregation of the nanoparticles, their catalytic activity, or their interaction with biological systems. These photo-switchable nanomaterials could find applications in targeted therapy, bioimaging, and sensing.

The future of this compound chemistry lies in the ability to precisely control the arrangement of these molecules in space to create complex, functional systems. The combination of clever synthetic design, advanced analytical techniques, and a deep understanding of the photochromic process will undoubtedly lead to the development of a new generation of smart materials with unprecedented capabilities.

Q & A

Q. What are the common synthetic routes for 3,3-dimethyl-3H-benzo[f]chromene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via Pd-catalyzed formal [3+3] heteroannulation of allylic gem-diacetates, which enables efficient construction of the benzo[f]chromene scaffold . Alternative methods include condensation reactions between substituted phenols and ketones under acidic conditions, as seen in related dihydro-benzo[c]chromene syntheses . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to improve yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–O: ~1.36 Å, C–C aromatic: ~1.40 Å) and dihedral angles between fused rings, which validate the chromene scaffold . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are used to corroborate functional groups and molecular weight. For example, methyl protons at δ 1.4–1.6 ppm in NMR confirm the dimethyl substituents .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions between NMR, MS, and XRD data often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. A multi-technique approach is essential:
  • Variable-temperature NMR to detect conformational changes.
  • Density Functional Theory (DFT) calculations to compare experimental and theoretical NMR chemical shifts .
  • Hirshfeld surface analysis in XRD to identify intermolecular interactions that may distort spectral data .
    For example, in dihydro-benzo[c]chromene derivatives, XRD resolved ambiguities in keto-enol tautomerism observed in NMR .

Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Mechanistic studies : Assess tubulin polymerization inhibition via fluorescence-based assays (e.g., paclitaxel-binding displacement) .
  • Apoptosis induction : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) using flow cytometry .
    Positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) are mandatory for validation.

Q. What computational methods predict the photochromic behavior of this compound derivatives?

  • Methodological Answer :
  • Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra by simulating electronic transitions between ground and excited states .
  • Molecular Dynamics (MD) simulations assess thermal stability of photoisomerized states (e.g., ring-opening kinetics) .
  • Frontier Molecular Orbital (FMO) analysis identifies electron-rich regions prone to photochemical reactions .
    Experimental validation via laser flash photolysis (e.g., transient absorption spectroscopy) is required to confirm computational predictions .

Q. How can low regioselectivity in the synthesis of this compound derivatives be addressed?

  • Methodological Answer :
  • Catalyst screening : Compare Pd(0) vs. Rh(I) catalysts to favor specific transition states .
  • Directing groups : Introduce substituents (e.g., nitro or methoxy) to steer annulation regiochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic activation of intermediates .
    For example, Pd-catalyzed reactions showed >90% regioselectivity for benzo[f]chromene over benzopyran byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.